29-Hydroxyfriedelan-3-one

Description

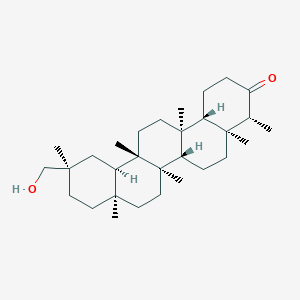

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCHKKFDYTOII-MGIZKUGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311302 | |

| Record name | 3-Oxo-29-hydroxyfriedelane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39903-21-4 | |

| Record name | 3-Oxo-29-hydroxyfriedelane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39903-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-29-hydroxyfriedelane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 29-Hydroxyfriedelan-3-one: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the naturally occurring triterpenoid, 29-Hydroxyfriedelan-3-one. The document details its primary botanical sources, presents quantitative data on its isolation, outlines a comprehensive experimental protocol for its extraction and purification, and explores its potential biological activities and associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

This compound has been predominantly isolated from plant species belonging to the Celastraceae family. Phytochemical studies have identified its presence in the leaves and stems of these plants. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant utilized for extraction.

A notable source of this compound is Salacia grandifolia, a plant native to the Atlantic Forest regions of Brazil.[1][2] Another documented source is Euonymus hederaceus, a shrub widely distributed in China that is used in traditional medicine.[3][4][5]

The following table summarizes the quantitative yield of this compound from a documented natural source.

| Plant Species | Plant Part | Starting Material (g) | Yield of this compound (mg) | Percentage Yield (%) | Reference |

| Salacia grandifolia | Leaves | 384.5 (dried powder) | 11.1 | 0.0029 | [1] |

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology adapted from the successful isolation of the compound from Salacia grandifolia leaves.[1]

Plant Material Preparation

The leaves of the source plant (e.g., Salacia grandifolia) are first air-dried at room temperature to a constant weight. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The powdered plant material (384.5 g) is subjected to maceration with hexane.[1] The plant material is soaked in the solvent for a specified period, typically with occasional agitation, to allow for the dissolution of the desired compounds. The process is usually repeated multiple times to ensure exhaustive extraction.

Fractionation

The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For the isolation of this compound, a hexane/ethyl acetate solvent system is utilized.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification

Fractions showing the presence of the target compound, as indicated by TLC analysis, are combined and subjected to further purification. This may involve repeated column chromatography using a finer mesh silica gel and a more refined solvent gradient. The final purification of this compound from Salacia grandifolia was achieved using a hexane/ethyl acetate (8:2 v/v) eluent.[1]

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

Friedelane triterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities. While specific studies on the signaling pathways of this compound are limited, research on related friedelane triterpenoids provides insights into their potential mechanisms of action.

These compounds have demonstrated anti-inflammatory, and insulin-sensitizing properties.[6][7][8] The anti-inflammatory effects of some friedelane-type triterpenoids are mediated through the regulation of key signaling pathways in immune cells.[7][8] For instance, some of these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by modulating pathways such as NF-κB, Nrf2, and MAPKs (JNK, p38, and ERK).[7]

Furthermore, some friedelane triterpenoids have been investigated for their cytotoxic activity against various cancer cell lines.[9][10] However, the cytotoxic activity of this compound has not been extensively studied. One study on Salacia grandifolia reported low cytotoxic activity for the evaluated friedelane triterpenes against THP-1 and K-562 leukemia cell lines.[1]

Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by friedelane triterpenoids.

This diagram illustrates the potential inhibitory effect of this compound on the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has provided a consolidated resource on its natural origins, methods for its isolation, and an overview of the biological activities associated with its structural class. Further research is warranted to fully elucidate the specific pharmacological properties and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

- 1. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new friedelane type triterpene from Euonymus hederaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies of naturally occurring friedelane triterpenoids as insulin sensitizers in the treatment type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Friedelane-type triterpenoids as selective anti-inflammatory agents by regulation of differential signaling pathways in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Cytotoxic Activity of Friedelinyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class of compounds.[1] It has been isolated from various plant species, including Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1] Triterpenoids, as a class, are known for their diverse and significant pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, experimental protocols for its isolation and biological evaluation, and insights into its potential mechanisms of action.

Chemical Identity and Synonyms

The compound is systematically identified by its CAS Registry Number and a variety of synonyms used in chemical literature.

-

Synonyms:

-

3-Oxo-29-hydroxyfriedelane[4]

-

29-hydroxyfriedelin[3]

-

Friedelane-3-on-29-ol[3]

-

D:A-Friedooleanan-3-one, 29-hydroxy-, (20alpha)-[5]

-

CHEMBL516320[3]

-

(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one (IUPAC Name)[1]

-

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its characterization, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₂ | [1][2] |

| Molecular Weight | 442.7 g/mol | [1][2] |

| Exact Mass | 442.381080833 Da | [1] |

| Melting Point | 262-265 °C | |

| Boiling Point | 514.1±23.0 °C at 760 mmHg | |

| Density | 1.0±0.1 g/cm³ | |

| Flash Point | 217.4±15.2 °C | |

| XLogP3 | 8.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible scientific investigation.

Isolation and Purification Protocol

The following protocol outlines a typical procedure for the isolation of this compound from a plant source, specifically Salacia grandifolia leaves.

1. Extraction:

- The powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, such as hexane.

2. Chromatographic Separation:

- The crude hexane extract is subjected to column chromatography (CC) on silica gel (70–230 mesh).

- The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Isolation of this compound:

- Fractions showing a similar TLC profile are combined.

- This compound has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system during column chromatography.[4]

Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the friedelane skeleton and the positions of the hydroxyl and ketone groups.

-

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay):

- Cell Culture: Human leukemia cell lines (e.g., THP-1 and K-562) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.

- Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, and 100 µg/mL). A positive control (e.g., Imatinib or Cytarabine) is also used.

- Incubation: The treated cells are incubated for 48 hours.

- MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours.

- Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

- Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

2. Antibacterial Assay (Broth Microdilution Method):

- Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus) are grown to a specific concentration (e.g., 1 × 10⁵ CFU/mL).

- Serial Dilution: The test compound is serially diluted in Mueller Hinton Broth (MHB) in a 96-well microplate.

- Inoculation: The bacterial suspension is added to each well containing the diluted compound.

- Incubation: The microplate is incubated under appropriate conditions for the specific bacteria.

- Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the study of this compound and a proposed mechanism of action for the related compound, friedelan-3-one (friedelin), which provides insight into the potential biological activities of this class of triterpenoids.

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Caption: Proposed mechanism of action for the antibacterial and anti-inflammatory effects of friedelan-3-one.

Conclusion

This compound is a pentacyclic triterpenoid with a well-defined chemical structure and a range of reported biological activities characteristic of its chemical class. This guide provides foundational technical information for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation and bioassays offer a starting point for further investigation into its pharmacological properties and mechanisms of action. The study of such natural products continues to be a valuable endeavor in the discovery of new lead compounds for drug development.

References

- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Compounds of Tripterygium hypoglaucum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium hypoglaucum (Lévl.) Hutch, a vine predominantly found in the southern regions of China, has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases.[1][2] Modern phytochemical investigations have unveiled a rich arsenal of bioactive secondary metabolites, primarily terpenoids (diterpenoids and triterpenoids) and alkaloids, which are believed to be the cornerstone of its therapeutic effects.[3][4] These compounds have demonstrated potent anti-inflammatory, immunosuppressive, and anti-tumor activities in a variety of preclinical models.[3][5] However, the therapeutic window of some of these compounds is narrow due to potential toxicity, necessitating a deeper understanding of their mechanisms of action for safer and more effective drug development.[3] This technical guide provides a comprehensive overview of the biological activities of compounds isolated from Tripterygium hypoglaucum, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Bioactive Compounds and Their Activities

The primary classes of bioactive compounds isolated from Tripterygium hypoglaucum include diterpenoids, triterpenoids, and alkaloids. Among these, triptolide (a diterpenoid) and celastrol (a triterpenoid) are the most extensively studied for their significant pharmacological effects.[3][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds isolated from Tripterygium hypoglaucum.

Table 1: Anti-inflammatory Activity of Diterpenoids from Tripterygium hypoglaucum

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Hypoglicin B | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 6.01 | [3] |

| Hypoglicin C | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 25.21 | [3] |

| Hypoglicin D | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 8.29 | [3] |

| Hypoglicin E | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 3.63 | [3] |

| Hypoglicin F | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.72 | [3] |

| Hypoglicin G | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.89 | [3] |

| Hypoglicin J | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 36.91 | [3] |

| Hypoglicin K | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 0.82 | [3] |

| Hypoglicin L | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 2.85 | [3] |

| Hypoglicin M | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW264.7 | 11.92 | [3] |

Table 2: Cytotoxic Activity of Compounds from Tripterygium hypoglaucum

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| Sesquiterpenoid | 1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuran | HeLa | 30.2 | [3] |

| Diterpenoid | Triptolide | SNU-213 (Pancreatic Cancer) | 0.01 | [3] |

| Diterpenoid | Triptolide | Capan-1 (Pancreatic Cancer) | 0.02 | [3] |

| Diterpenoid | Triptolide | Capan-2 (Pancreatic Cancer) | 0.0096 | [3] |

Key Signaling Pathways

The bioactive compounds from Tripterygium hypoglaucum exert their effects by modulating several key signaling pathways involved in inflammation, immunity, and cell survival.

Anti-inflammatory and Immunosuppressive Pathways

A primary mechanism of action for many compounds, including triptolide and celastrol, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6] This pathway is a central regulator of inflammatory responses. Additionally, the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Mitogen-activated protein kinase (MAPK) signaling cascade is another critical target, particularly in the context of inflammation triggered by lipopolysaccharide (LPS).[7][8][9]

Apoptosis Induction in Cancer Cells

In the context of anti-tumor activity, compounds from Tripterygium hypoglaucum can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of apoptosis-related proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of compounds from Tripterygium hypoglaucum.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (solvent only) and a positive control (e.g., a known iNOS inhibitor).[1]

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) for 18-24 hours.[1][2]

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (50 µL of Solution A and 50 µL of Solution B, mixed immediately before use) to each 100 µL of supernatant in a new 96-well plate.[2]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[1][2]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percentage of inhibition of NO production is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

-

In Vitro Cytotoxicity: MTT Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Materials:

-

Target cell line (e.g., HeLa)

-

Complete cell culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) in 100 µL of complete medium and incubate overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[4]

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[4]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4][10]

-

Data Analysis:

-

The percentage of cell viability is calculated as: [(Absorbance of treated cells) / (Absorbance of control cells)] x 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.

-

Conclusion and Future Directions

The compounds isolated from Tripterygium hypoglaucum represent a promising source of novel therapeutic agents, particularly for inflammatory diseases, autoimmune disorders, and cancer. The potent bioactivities of compounds like triptolide and celastrol, coupled with a growing understanding of their molecular targets and mechanisms of action, provide a solid foundation for future drug development efforts. Further research should focus on lead optimization to enhance efficacy and reduce toxicity, as well as on the development of targeted drug delivery systems to improve the therapeutic index of these potent natural products. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these ongoing research and development endeavors.

References

- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Tripterygium Ingredients for Pathogenicity Cells in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Roles of TLR/MyD88/MAPK/NF-κB Signaling Pathways in the Regulation of Phagocytosis and Proinflammatory Cytokine Expression in Response to E. faecalis Infection | PLOS One [journals.plos.org]

- 9. academic.oup.com [academic.oup.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Preliminary Screening of 29-Hydroxyfriedelan-3-one: A Technical Overview of its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid belonging to the friedelane class of natural products.[1] Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a preliminary overview of the reported bioactivity of this compound, focusing on available quantitative data, detailed experimental protocols for key biological assays, and a discussion of potential signaling pathways involved in its mechanism of action. While research on this specific compound is still emerging, this document aims to consolidate the existing knowledge to facilitate further investigation and drug discovery efforts.

Cytotoxic Activity

Recent studies have begun to explore the cytotoxic potential of this compound against various cancer cell lines. Preliminary data suggests that this compound exhibits a degree of cytotoxic activity, warranting further investigation into its anticancer properties.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| THP-1 | Acute Monocytic Leukemia | >100 |

| K-562 | Chronic Myelogenous Leukemia | >100 |

Data suggests low cytotoxic activity at the tested concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

The viability of cancer cell lines after treatment with this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., THP-1, K-562)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Anti-inflammatory Activity (Inferred)

Direct experimental evidence for the anti-inflammatory activity of this compound is currently limited. However, the parent compound, friedelin, and other friedelane triterpenoids have demonstrated significant anti-inflammatory properties.[2] It is plausible that this compound may also possess similar activities. A common in vitro assay to screen for anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay determines the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent in a new 96-well plate and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity (Inferred)

The antioxidant potential of this compound has not been explicitly reported. However, many triterpenoids are known to possess antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made.

-

DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, the bioactivities of related friedelane triterpenoids suggest potential interactions with key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines and iNOS (inducible nitric oxide synthase). Some triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.

Potential Modulation of the NF-κB Pathway by this compound

References

29-Hydroxyfriedelan-3-one molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of interest in natural product chemistry and drug discovery. The information is compiled for easy reference by researchers and professionals in related fields.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for analytical studies, molecular modeling, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C30H50O2 | [1][2][3][] |

| Molecular Weight | 442.7 g/mol | [1][3][] |

| Exact Mass | 442.381080833 Da | [1] |

| CAS Number | 39903-21-4 | [1][2][3] |

| Class | Triterpenoids | [1][3][5] |

Physicochemical Properties

A collection of computed and experimentally determined physical and chemical properties of this compound are presented here. These properties are critical for understanding the compound's behavior in various solvents and biological systems.

| Property | Value |

| Melting Point | 262-265 °C |

| Boiling Point | 514.1±23.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm3 |

| Flash Point | 217.4±15.2 °C |

| PSA (Polar Surface Area) | 37.3 Ų |

| XLogP3 | 8.86 |

Experimental Protocols

General Isolation and Characterization Workflow:

The typical procedure for isolating this compound from plant sources, such as Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis, involves a multi-step process.[1] This process generally includes extraction, fractionation, and purification, followed by structure elucidation.

Figure 1: A generalized workflow for the isolation and characterization of this compound from a plant source.

Biological Activity and Signaling Pathways

This compound belongs to the friedelane class of triterpenes, which are known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[7][8] However, specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature. Research into the precise molecular targets and mechanisms of action for this compound is an ongoing area of investigation. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

Figure 2: A conceptual workflow for the investigation of the biological activity and signaling pathways of a natural product.

References

- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS:39903-21-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. PhytoBank: Showing this compound (PHY0142739) [phytobank.ca]

- 6. chembk.com [chembk.com]

- 7. A New Friedelane Type Triterpene from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 29-Hydroxyfriedelan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one, also known as 29-hydroxyfriedelin, is a pentacyclic triterpenoid belonging to the friedelane class.[1] This natural product has been isolated from various plant species, including Tripterygium hypoglaucum, Salacia chinensis, and Salacia grandifolia.[1] As a member of the triterpenoid family, it represents a class of compounds with a wide range of reported biological activities, making its accurate identification crucial for phytochemical and pharmacological research. This guide provides a consolidated overview of the spectroscopic data for this compound, detailed experimental protocols for its isolation and analysis, and a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The data presented below are essential for its unambiguous identification. The compound has a molecular formula of C₃₀H₅₀O₂ and a molecular weight of approximately 442.7 g/mol .[1]

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound. The ¹³C NMR data, based on the work of Mahato & Kundu (1994), are provided below.[2]

Table 1: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 22.3 | 16 | 36.1 |

| 2 | 41.5 | 17 | 30.0 |

| 3 | 213.2 (C=O) | 18 | 42.8 |

| 4 | 58.2 | 19 | 35.3 |

| 5 | 42.1 | 20 | 29.7 |

| 6 | 41.3 | 21 | 32.8 |

| 7 | 18.2 | 22 | 39.2 |

| 8 | 53.1 | 23 | 6.8 |

| 9 | 37.4 | 24 | 14.7 |

| 10 | 59.5 | 25 | 17.9 |

| 11 | 35.0 | 26 | 18.6 |

| 12 | 30.5 | 27 | 20.2 |

| 13 | 39.7 | 28 | 32.1 |

| 14 | 38.3 | 29 | 72.8 (CH₂OH) |

| 15 | 32.4 | 30 | 35.6 |

Source: Data compiled from SpectraBase, citing S.B. Mahato & A.P. Kundu, Phytochemistry, 37, 1517 (1994).[2]

Detailed ¹H NMR assignments have also been published and are crucial for confirming proton environments and connectivities through 2D NMR experiments like COSY and HMBC.[3] Key ¹H NMR signals include a series of overlapping multiplets for the methine and methylene protons of the fused ring system and distinct singlets for the eight methyl groups. The hydroxymethylene protons at C-29 typically appear as a characteristic AB quartet or two doublets.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.7 g/mol |

| Exact Mass | 442.381081 Da |

| Primary Ionization Mode | ESI-MS ([M+H]⁺, [M+Na]⁺) |

| Key Fragmentation Pattern | Friedelane-type triterpenes show characteristic fragmentation arising from cleavages of the C-ring, which can help in identifying the core skeleton. |

Source: PubChem CID 14108943.[1]

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is characterized by the presence of a hydroxyl group and a ketone.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Hydroxyl (O-H) | ~3500 (broad) | O-H stretching vibration of the alcohol |

| C-H Aliphatic | ~2850-2960 | C-H stretching of alkane groups |

| Ketone (C=O) | ~1715 | C=O stretching of a six-membered ring ketone |

Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The IR data for the closely related 30-hydroxyfriedelan-3-one shows characteristic bands at 3533 cm⁻¹ (OH) and 1715 cm⁻¹ (C=O).[4]

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standard procedure for natural product chemistry.

A typical protocol for isolating this compound from plant material is as follows:

-

Plant Material Collection and Preparation : The relevant plant part (e.g., leaves, bark) is collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction : The powdered plant material is exhaustively extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or maceration at room temperature. This step selectively extracts triterpenoids and other lipophilic compounds.

-

Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Chromatographic Fractionation : The crude extract is subjected to column chromatography (CC) over silica gel (e.g., 70-230 mesh). The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 9:1 v/v).

-

Purification : Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by repeated column chromatography or preparative TLC to yield pure this compound.

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : High-resolution mass spectra are obtained using an ESI-QTOF or Orbitrap mass spectrometer to confirm the molecular formula. The analysis provides the exact mass of the molecular ion.[5]

-

IR Spectroscopy : The IR spectrum is recorded using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

Workflow Visualization

The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Feature-Based Molecular Network-Guided Dereplication of Natural Bioactive Products from Leaves of Stryphnodendron pulcherrimum (Willd.) Hochr - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Friedelane Triterpenoids from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, notably in families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][2][3][4] These compounds, with friedelin being a prominent example, have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] Effective extraction from plant matrices is a critical first step in the research, development, and potential commercialization of friedelane triterpenoid-based therapeutics.

These application notes provide a comprehensive overview of both conventional and modern methods for the extraction of friedelane triterpenoids from plant materials. Detailed protocols, comparative data, and experimental workflows are presented to guide researchers in selecting and optimizing an appropriate extraction strategy.

General Considerations for Extraction

Several factors influence the efficiency and selectivity of friedelane triterpenoid extraction:

-

Solvent Polarity: Friedelane triterpenoids are generally non-polar compounds.[1] Therefore, non-polar solvents like hexane, chloroform, and petroleum ether, or solvents with intermediate polarity such as ethanol and methanol, are commonly employed.[1] The choice of solvent can be optimized to selectively extract these compounds while minimizing the co-extraction of undesirable polar constituents.

-

Plant Material: The part of the plant used (e.g., leaves, bark, roots), its state (fresh or dried), and particle size are crucial parameters.[1][3] Drying and grinding the plant material increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.

-

Temperature and Time: Higher temperatures and longer extraction times generally increase the extraction yield. However, excessive heat can lead to the degradation of thermolabile compounds. Optimization of these parameters is essential for each specific plant matrix and extraction method.

Extraction Methodologies

A variety of techniques can be employed for the extraction of friedelane triterpenoids, ranging from traditional solvent-based methods to more advanced, "green" technologies.

Conventional Extraction Methods

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]

Protocol for Maceration:

-

Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.

-

Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., n-hexane, ethanol) to completely cover the material. A typical solid-to-liquid ratio is 1:10 (w/v).[7]

-

Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking to ensure thorough extraction.[5][8]

-

Filtration: Separate the extract from the solid residue by filtration through filter paper.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[1][9]

Protocol for Soxhlet Extraction:

-

Preparation of Plant Material: Dry and pulverize the plant material.

-

Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill the distillation flask with the chosen solvent (e.g., chloroform, methanol).[1][10][11]

-

Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of a siphon tube, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated multiple times. A typical extraction duration is 6-8 hours.[1][10][11]

-

Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the distillation flask. Concentrate the extract using a rotary evaporator.

Modern Extraction Methods

Modern techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.[2][12]

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[13][14]

Protocol for Ultrasound-Assisted Extraction:

-

Preparation of Plant Material: Dry and powder the plant material.

-

Extraction: Mix the powdered plant material with the extraction solvent (e.g., ethanol) in a flask. A typical liquid-to-solid ratio is 25 mL/g.[13][15]

-

Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 390 W) for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 70 °C).[13][15][16][17]

-

Separation and Concentration: Separate the extract from the solid residue by centrifugation or filtration. Concentrate the extract using a rotary evaporator. For higher yield, the extraction cycle can be repeated.[13][15]

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[12][18]

Protocol for Microwave-Assisted Extraction:

-

Preparation of Plant Material: Use dried and powdered plant material.

-

Extraction: Place the sample and the extraction solvent (e.g., 72.67% ethanol) in a microwave-transparent vessel. A common liquid-to-solid ratio is 15:1 (v/mL).[18]

-

Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 362.12 W) for a short duration (e.g., 30 minutes).[18]

-

Cooling and Filtration: After extraction, allow the vessel to cool down before opening. Filter the extract to remove the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.[1][19][20] SFE is considered a green technology due to the use of non-toxic and environmentally friendly solvents.[21]

Protocol for Supercritical Fluid Extraction (SFE):

-

Preparation of Plant Material: The plant material should be dried and ground to a specific particle size (e.g., 40-80 mesh).[1]

-

Apparatus Setup: Pack the ground plant material into the extraction vessel of the SFE system.

-

Extraction: Pump supercritical CO₂ (often modified with a co-solvent like ethanol, typically 2.5-10% v/v) through the extraction vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 300 bar).[1] The CO₂ flow rate (e.g., 5-8 g/min ) is also a critical parameter.[1] The extraction can be performed in static, dynamic, or combined modes.

-

Separation: The supercritical fluid containing the extracted compounds flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

-

Collection: The precipitated extract is collected from the separator.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for friedelane triterpenoids.

Table 1: Comparison of Extraction Methods for Friedelin from Monteverdia aquifolia Leaves [1]

| Extraction Method | Solvent | Time (min) | Temperature (°C) | Yield (%) |

| Soxhlet (SOX) | Ethanol | 360 | ~78 | 8.3 |

| Ultrasound-Assisted (UAE) | Ethanol | 30 | 50 | 6.6 |

| Pressurized-Liquid (PLE) | Ethanol | 25 | 60 | 5.3 |

Table 2: Comparison of Extraction Methods for Friedelin from Cannabis sativa Roots [1]

| Extraction Method | Solvent | Yield (mg/g DW) |

| n-Hexane Extraction | n-Hexane | 0.698 ± 0.078 |

| Ethanol Extraction | Ethanol | 0.0709 ± 0.036 (% by wt DW) |

| Supercritical CO₂ with Ethanol | CO₂ + Ethanol | 0.0548 (% by wt DW) |

Table 3: Supercritical Fluid Extraction (SFE) of Friedelin from Quercus cerris Bark [1]

| CO₂:EtOH Ratio (wt%) | QCO₂ ( g/min ) | Temperature (°C) | Pressure (bar) | Extraction Yield (wt%) | Friedelin Conc. (wt%) |

| 97.5:2.5 | 8 | 60 | 300 | 0.48 | 28 |

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for the described extraction methods.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inherba.it [inherba.it]

- 7. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. philadelphia.edu.jo [philadelphia.edu.jo]

- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectroscopic, quantum chemical and molecular docking studies on friedelin, the major triterpenoid isolated from Garcin… [ouci.dntb.gov.ua]

- 15. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biozoojournals.ro [biozoojournals.ro]

- 17. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ftb.com.hr [ftb.com.hr]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e3s-conferences.org [e3s-conferences.org]

mass spectrometry analysis of 29-Hydroxyfriedelan-3-one

An Application Note on the Mass Spectrometry Analysis of 29-Hydroxyfriedelan-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound, a pentacyclic triterpenoid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] This compound, with the chemical formula C30H50O2 and a monoisotopic molecular weight of 442.38108085, belongs to the class of triterpenoids.[2]

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids are of significant interest in drug discovery due to their diverse pharmacological activities. Accurate and robust analytical methods are crucial for the identification, quantification, and structural elucidation of these compounds in complex matrices. This application note outlines detailed protocols for the analysis of this compound by LC-MS/MS and GC-MS, providing researchers with the necessary tools for its comprehensive analysis.

Quantitative Data Summary

The following tables summarize the expected mass-to-charge ratios (m/z) for the parent and fragment ions of this compound in both positive and negative ionization modes for LC-MS/MS analysis, as well as for the trimethylsilyl (TMS)-derivatized compound in GC-MS analysis.

Table 1: LC-MS/MS Quantitative Data for this compound

| Ion Mode | Precursor Ion | m/z (Observed) | Proposed Fragment Ion | m/z (Expected) |

| Positive | [M+H]+ | 443.39 | [M+H-H2O]+ | 425.38 |

| Positive | [M+H]+ | 443.39 | [M+H-CH2O]+ | 413.37 |

| Positive | [M+H]+ | 443.39 | Characteristic Friedelane Backbone Fragments | Various |

| Negative | [M-H]- | 441.38 | [M-H-H2O]- | 423.37 |

| Negative | [M-H]- | 441.38 | [M-H-CH2O]- | 411.35 |

Table 2: GC-MS Quantitative Data for TMS-Derivatized this compound

| Derivative | Molecular Ion [M]+ | m/z (Observed) | Proposed Fragment Ion | m/z (Expected) |

| Mono-TMS | [M]+ | 514.42 | [M-CH3]+ | 499.40 |

| Mono-TMS | [M]+ | 514.42 | [M-OTMS]+ | 425.38 |

| Mono-TMS | [M]+ | 514.42 | [M-CH2OTMS]+ | 411.35 |

Experimental Protocols

LC-MS/MS Analysis Protocol

This protocol is designed for the sensitive and selective quantification of this compound in plant extracts or other biological matrices.

3.1.1. Sample Preparation

-

Extraction: Extract the target analyte from the sample matrix using a suitable solvent such as methanol, ethanol, or a mixture of chloroform and methanol. Sonication or maceration can be employed to enhance extraction efficiency.

-

Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50-95% B

-

15-20 min: 95% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3.1.3. Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable alternative for triterpenoids.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Energy: Optimized for the specific transitions of this compound (typically 10-40 eV).

GC-MS Analysis Protocol

GC-MS analysis of triterpenoids often requires derivatization to increase their volatility.[4][5]

3.2.1. Sample Preparation and Derivatization

-

Extraction: Perform solvent extraction as described in the LC-MS/MS protocol.

-

Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

-

Derivatization:

3.2.2. Gas Chromatography Conditions

-

Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 min.

-

3.2.3. Mass Spectrometry Conditions

-

Ionization Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 50-600

Visualizations

Caption: Experimental workflow for the .

Caption: Proposed ESI+ fragmentation pathway of this compound.

References

- 1. This compound | C30H50O2 | CID 14108943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PhytoBank: Showing this compound (PHY0142739) [phytobank.ca]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity Assay for 29-Hydroxyfriedelan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class.[1][2] Compounds of this class have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] Notably, various friedelane triterpenes have demonstrated cytotoxic activity against a range of cancer cell lines.[3][4][5] For instance, studies have evaluated the cytotoxic effects of friedelane derivatives against human cancer cell lines such as U251 (central nervous system), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF-7 (breast), and SKLU-1 (lung).[3] Specifically, this compound, isolated from Salacia grandifolia, was assessed for its antileukemia activity against THP-1 and K-562 cell lines, where it exhibited low cytotoxic activity.[6]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.

Principle of the Assays

MTT Assay: This colorimetric assay is a widely used method to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[7]

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytoplasmic enzyme present in all cells.[9] When the cell membrane is compromised, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cytotoxicity.[9]

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed for assessing the effect of this compound on the metabolic activity of adherent cancer cell lines in a 96-well plate format.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[7]

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]

-

Incubate the plate overnight in a humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells in complete medium).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

-

Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

-

Absorbance Measurement:

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Lactate Dehydrogenase (LDH) Assay Protocol

This protocol is designed to measure the release of LDH from cells treated with this compound, indicating a loss of membrane integrity.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

LDH Assay Kit (commercially available kits are recommended for consistency and contain the necessary reagents such as LDH assay buffer, substrate mix, and stop solution)

-

Lysis Solution (e.g., 1% Triton X-100 in PBS) for maximum LDH release control[12]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)[13]

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.

-

It is crucial to set up the following controls in triplicate:

-

Spontaneous LDH Release: Untreated cells in culture medium.

-

Maximum LDH Release: Untreated cells treated with lysis solution (e.g., 10 µL of 10% Triton X-100) 45 minutes before the assay.[12]

-

Background Control: Culture medium without cells.

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

-

-

Absorbance Measurement:

-

Add the stop solution provided in the kit if required.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance value of the background control from all other absorbance readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

-

Plot the percentage of cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

| Concentration of this compound (µM) | % Cell Viability (MTT Assay) ± SD | % Cytotoxicity (LDH Assay) ± SD |

| 0 (Vehicle Control) | 100 ± [SD] | 0 ± [SD] |

| [Concentration 1] | [Value] ± [SD] | [Value] ± [SD] |

| [Concentration 2] | [Value] ± [SD] | [Value] ± [SD] |

| [Concentration 3] | [Value] ± [SD] | [Value] ± [SD] |

| [Concentration 4] | [Value] ± [SD] | [Value] ± [SD] |

| [Concentration 5] | [Value] ± [SD] | [Value] ± [SD] |

| IC₅₀ / EC₅₀ (µM) | [Value] | [Value] |

Visualization

Caption: Workflow for assessing the cytotoxicity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. A New Cytotoxic Friedelane Acid – Pluricostatic Acid – and Other Compounds from the Leaves of Marila pluricostata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and In Vitro Biological Evaluation of Triterpenes from Salacia grandifolia Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste [mdpi.com]

- 10. glpbio.com [glpbio.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

Application Notes and Protocols for Antiviral Activity Assays of Friedelane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids, a class of pentacyclic triterpenes found in various medicinal plants, have garnered significant interest for their diverse pharmacological activities, including potent antiviral properties.[1][2] These compounds have shown promise against a range of viruses, including human coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][3] This document provides detailed application notes and protocols for the evaluation of the antiviral activity of friedelane triterpenoids, intended for use by researchers in virology, natural product chemistry, and drug development.

The protocols outlined below cover essential in vitro assays for determining the efficacy and safety of friedelane triterpenoids as potential antiviral agents. These include methods for assessing cytotoxicity to ensure that observed antiviral effects are not due to general toxicity to host cells, as well as specific assays to quantify the inhibition of viral replication.

Data Presentation: Antiviral Activity of Triterpenoids

The following tables summarize the reported antiviral activities of friedelane and other relevant triterpenoids against various viruses. This data is crucial for comparing the potency and spectrum of activity of different compounds.

Table 1: Antiviral Activity of Friedelane Triterpenoids

| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Friedelin | SARS-CoV-2 Mpro | - | Enzymatic | 42.89 µg/mL | - | - | [4] |

| Celastrol | Coronavirus | - | - | 10.3 ± 0.2 | - | - | [4] |

| Pristimerin | Coronavirus | - | - | 5.5 ± 0.7 | - | - | [4] |

| Tingenone | Coronavirus | - | - | 9.9 ± 0.1 | - | - | [4] |

| Iguesterin | Coronavirus | - | - | 2.6 ± 0.3 | - | - | [4] |

Table 2: Antiviral Activity of Other Pentacyclic Triterpenoids (for comparative purposes)

| Compound | Virus | Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Betulinic Acid | HIV-1 | MT-2 | Replication Inhibition | 4.18 | - | - | [5] |

| Betulin | HIV-1 | - | Integrase Inhibition | 17.7 | - | - | [5] |

| Oleanolic Acid | HIV-1 | - | Protease Inhibition | 57.7 | - | - | [5] |

| Ursolic Acid | HIV-1 | - | Protease Inhibition | 8 | - | - | [5] |

| Glycyrrhetic acid | HSV-1 | - | Viral Suspension | ~0.2-0.5 µg/mL | - | - | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to include appropriate controls (e.g., vehicle control, positive control antiviral) in all assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the friedelane triterpenoid that is toxic to the host cells. This is crucial for distinguishing between specific antiviral activity and general cytotoxicity.

Materials:

-

Host cells (e.g., Vero, A549, MT-4)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Friedelane triterpenoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-